Thiazole orange cation
Description
Historical Context and Significance in Bioanalytical Chemistry Research
The journey of thiazole (B1198619) orange cation in scientific research began with the need for a more effective fluorescent dye for reticulocyte analysis. nih.gov Reticulocytes, being immature red blood cells, contain residual ribosomal RNA (rRNA) which distinguishes them from mature erythrocytes. lumiprobe.com The development of thiazole orange was a direct response to the limitations of existing dyes like thioflavin T, which required excitation at 457 nm. nih.gov The goal was to synthesize a dye excitable by the more common 488 nm laser line used in flow cytometry. nih.gov
Thiazole orange's structure, featuring conjugated benzothiazole (B30560) and quinoline (B57606) aromatic rings, proved to be highly effective. nih.govmdpi.com Its primary significance lies in its "light-up" or "turn-on" fluorescence mechanism. nih.govmdpi.com In solution, the molecule is essentially non-fluorescent due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. nih.govmdpi.com However, upon binding to nucleic acids, this internal rotation is restricted. This restriction forces the excited state to decay through fluorescence, resulting in a dramatic increase in its quantum yield. nih.govmdpi.com This property makes it an incredibly sensitive stain for nucleic acids, with a fluorescence enhancement that can be over a thousand-fold upon binding to double-stranded DNA or RNA. nih.govmdpi.comlumiprobe.com
This high sensitivity and specificity for nucleic acids quickly established thiazole orange as a superior tool for reticulocyte counting, offering better precision than traditional manual methods. nih.gov Its ability to permeate cell membranes without pretreatment further enhanced its utility in analyzing living cells. abcam.commedchemexpress.com
Evolution as a Fluorogenic Probe in Scientific Investigations
The initial success of thiazole orange in reticulocyte analysis was just the beginning of its evolution as a versatile fluorogenic probe. Researchers soon recognized its potential for a much broader range of applications in molecular and cellular biology. Its ability to intercalate or stack between the base pairs of nucleic acids has been extensively studied. nih.govchemrxiv.org
The applications of thiazole orange have expanded to include:
Nucleic Acid Staining in Gels: It serves as a sensitive stain for DNA in agarose (B213101) gel electrophoresis. medchemexpress.combiotium.com
Live Cell Imaging: Thiazole orange and its derivatives are used for imaging nucleic acids, particularly RNA, in living cells. abcam.combiotium.comrsc.org It has shown promise for nucleolar RNA imaging. rsc.org
Biomolecular and Ion Sensing: The core structure of thiazole orange has been chemically modified to create sensors for various small molecules and ions. nih.govnih.gov
Oligonucleotide Probes: Thiazole orange has been functionalized and attached to oligonucleotides to create hybridization-sensitive fluorescent probes for detecting specific DNA and RNA sequences. medchemexpress.comrsc.orgnyu.edu
The photophysical properties of thiazole orange have been a subject of detailed investigation. When bound to DNA, its maximum absorption is approximately 509-512 nm, with a maximum emission around 527-533 nm. lumiprobe.commedchemexpress.combiotium.comfluorofinder.com This makes it compatible with common excitation sources and detection systems.
Table 1: Key Properties of Thiazole Orange Cation
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 476.6 Da | abcam.com |
| Excitation Maximum (bound to DNA) | 509-512 nm | lumiprobe.commedchemexpress.combiotium.comfluorofinder.com |
| Emission Maximum (bound to DNA) | 527-533 nm | lumiprobe.commedchemexpress.combiotium.comfluorofinder.com |
| Fluorescence Enhancement (upon binding to dsDNA/dsRNA) | >1000-fold | nih.govmdpi.comlumiprobe.com |
| Cell Permeability | Permeable in live cells | abcam.commedchemexpress.com |
The development of regioisomers and derivatives of thiazole orange continues to refine its capabilities. For instance, a regioisomer known as 2TO has demonstrated superior selectivity for RNA over DNA in living cells. rsc.org This ongoing research highlights the enduring importance of the thiazole orange scaffold in the design of advanced fluorescent probes for bioanalytical and diagnostic applications.
Table 2: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Thioflavin T | |
| 2TO | |
| SYBR Safe | |
| SYBR Green | |
| PicoGreen | |
| SYTO-16 | |
| SYTO-9 | |
| TOPhBu |
Structure
3D Structure
Properties
Molecular Formula |
C19H17N2S+ |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2Z)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19/h3-13H,1-2H3/q+1 |
InChI Key |
XRXJDLHDDHBJOJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)C |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C |
Origin of Product |
United States |
Fundamental Photophysical Principles and Spectroscopic Characteristics
Mechanism of Fluorogenic "Turn-On" Response (Intramolecular Torsional Movement)
The fluorescence of the Thiazole (B1198619) orange cation is fundamentally controlled by its molecular conformation. In its unbound state in solution, the molecule possesses significant rotational freedom, which dictates its emissive properties.
The defining characteristic of Thiazole orange is its dramatic fluorescence enhancement upon binding to macromolecules such as DNA and RNA. nih.gov This "turn-on" response is a direct consequence of the physical restriction of intramolecular rotation around the methine bond that connects the benzothiazole (B30560) and quinoline (B57606) ring systems. mdpi.comnih.gov When the dye intercalates into DNA or is confined within other structured environments, the torsional (twisting) motion between the two aromatic planes is hampered. mdpi.com This rigidification of the molecular structure effectively locks the dye in a more planar conformation, which is conducive to radiative decay (fluorescence). mdpi.comnih.gov The fluorescence quantum yield, which is exceptionally low in the free state (approximately 0.0002 in water), can increase by up to 1000-fold upon binding. researchgate.netaip.org This phenomenon is the basis for its widespread use as a stain for detecting nucleic acids. medchemexpress.com
In dilute aqueous solutions, the Thiazole orange cation is virtually non-fluorescent. nih.govnih.gov This is because the excited state, reached upon photon absorption, is rapidly depopulated through efficient non-radiative decay pathways. mdpi.comnih.gov The primary mechanism for this non-radiative decay is the free torsional motion between the benzothiazole and quinoline heterocycles. nih.gov This intramolecular rotation in the excited state (S1) facilitates a rapid internal conversion to the ground state (S0) without the emission of a photon, a process often associated with photoisomerization. mdpi.comnih.govresearchgate.net The result is an extremely short fluorescence lifetime for the monomeric form in water, measured to be on the order of approximately 1 picosecond. nih.gov This ultrafast non-radiative process dominates the decay dynamics, effectively quenching any significant fluorescence. nih.gov
Excited-State Dynamics and Energy Relaxation Pathways
Ultrafast spectroscopic studies have provided detailed insights into the complex processes that occur immediately following photoexcitation of the this compound. The dynamics are characterized by multiple, rapid relaxation pathways. For the free dye in an aqueous solution, the dominant decay component is the ~1 picosecond lifetime of the monomer, which is the origin of its weak steady-state fluorescence. nih.gov
In addition to the ultrafast monomer decay, a slower decay component of approximately 30-40 picoseconds has been identified. nih.gov This component's presence and fractional contribution are dependent on concentration and have been attributed to the lifetime of a highly quenched Thiazole orange dimer, which undergoes its own intra- and inter-molecular rearrangements. nih.gov When the dye is bound, for instance by intercalating into DNA, the excited-state lifetime increases dramatically into the nanosecond range, reflecting the suppression of the non-radiative torsional motion. researchgate.net The decay dynamics can be complex, with biexponential decays often observed, suggesting the presence of multiple distinct populations, such as fully intercalated and partially bound dye molecules. aip.org
Influence of Environmental Factors on Fluorescence Enhancement
The photophysical properties of the this compound are exquisitely sensitive to its local environment. Factors such as solvent properties and the dye's own concentration play a critical role in modulating its fluorescence output.
The viscosity of the solvent has a profound effect on the fluorescence of Thiazole orange. rsc.org An increase in solvent viscosity physically impedes the intramolecular torsional motion that is the primary route for non-radiative decay. mdpi.comchinesechemsoc.org Consequently, a higher viscosity environment leads to a significant enhancement in fluorescence intensity. mdpi.comnih.gov Studies in methanol-glycerol mixtures, where viscosity can be systematically varied, have demonstrated a clear linear relationship between fluorescence intensity and the viscosity of the medium. chinesechemsoc.org
In contrast, the influence of solvent polarity appears to be less direct than that of viscosity. chinesechemsoc.org While changes in solvent polarity are known to cause shifts in the emission spectra (Stokes shift) of fluorophores, for some Thiazole orange derivatives, the effect of polarity on fluorescence intensity has been found to be negligible compared to the dominant effect of viscosity. researchgate.netchinesechemsoc.org
Table 1: Effect of Solvent Viscosity on the Fluorescence of a Thiazole Orange Derivative (V-P1) This table illustrates the relationship between solvent viscosity and fluorescence intensity.
| Glycerol (B35011) Proportion in Methanol (%) | Viscosity (cP) | Relative Fluorescence Intensity |
|---|---|---|
| 0 | 1.3 | Low |
| ... | ... | ... |
| 90 | 433.0 | High |
Data derived from research on Thiazole orange derivatives showing a clear increase in fluorescence with rising solvent viscosity. chinesechemsoc.org
Thiazole orange has a known tendency to self-associate in aqueous solutions, especially at higher concentrations, leading to an equilibrium between monomers, dimers, and higher-order aggregates. researchgate.netacs.org These different species have distinct spectroscopic signatures. nih.gov Typically, the monomer absorbs maximally around 500 nm, while aggregation leads to the formation of H-aggregates (face-to-face stacking), which cause a hypsochromic (blue) shift in the absorption spectrum to ~470 nm for dimers and ~425-430 nm for larger aggregates. nih.govacs.org
Generally, H-aggregation is associated with strong fluorescence quenching. acs.orgacs.org However, the effect of aggregation on Thiazole orange fluorescence can be complex. The formation of dimeric H-aggregates can result in a weaker, red-shifted fluorescence emission above 600 nm. mdpi.com In some systems, such as in the presence of surfactant micelles or on the surface of lipid vesicles, the aggregation process itself restricts the torsional motion of the dye molecules, leading to an increase in fluorescence. researchgate.netnih.govacs.org In these cases, the non-fluorescent monomer can be converted into a fluorescent aggregated or dimeric form. nih.govacs.org The specific aggregation pattern and resulting photophysical properties can be tuned by additives like surfactants (e.g., Sodium dodecyl sulfate) or macrocyclic hosts (e.g., Cucurbituril). acs.orgacs.org
Table 2: Spectroscopic Properties of Thiazole Orange Species in Aqueous Solution This table summarizes the characteristic absorption maxima for different forms of Thiazole orange.
| Species | Typical Absorption Maximum (λmax) | Primary Reference |
|---|---|---|
| Monomer | ~500 nm | nih.gov |
| H-Dimer | ~470 nm | nih.govacs.org |
Photostability Considerations in Research Applications
The utility of a fluorescent probe in research, particularly for applications requiring prolonged or intense illumination such as fluorescence microscopy and single-molecule studies, is critically dependent on its photostability. Thiazole orange (TO), while a valuable fluorogenic dye, exhibits limitations due to its relatively low photostability, a common issue among many cyanine (B1664457) dyes. acs.orgnih.gov The process of photobleaching, or the irreversible loss of fluorescence, is a key consideration that has driven significant research into understanding and improving the photochemical resilience of the this compound.
The primary mechanism of photodegradation for cyanine dyes, including thiazole orange, often involves interaction with singlet oxygen. acs.orgnih.gov Upon excitation, the dye molecule can transition to a triplet state, which then sensitizes the formation of reactive singlet oxygen from ground-state molecular oxygen dissolved in the sample. This highly electrophilic singlet oxygen can then attack the electron-rich methine bridge and heterocyclic rings of the dye, leading to its chemical destruction and loss of fluorescence. rsc.org
Another intrinsic characteristic affecting the photophysics of thiazole orange is the torsional motion between its benzothiazole and quinoline heterocyclic rings. nih.govmdpi.com In solution, this free rotation provides a rapid, non-radiative decay pathway for the excited state, which accounts for the dye's very low intrinsic fluorescence. nih.govresearchgate.net While restricting this rotation through binding to nucleic acids or proteins is the basis for its fluorogenic properties, the excited state lifetime and conformation directly impact its susceptibility to photochemical reactions.
Research Findings on Improving Photostability
To address the challenge of poor photostability, researchers have explored various chemical modifications of the core thiazole orange structure. A prominent strategy involves the introduction of electron-withdrawing groups, which can significantly enhance photostability. rsc.org By reducing the electron density of the chromophore, these substituents make the dye less reactive towards electrophilic attack by singlet oxygen. rsc.org This modification lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the molecule's resistance to oxidation. rsc.org
Detailed research findings include:
Bridge Substitution: A notable example is the synthesis of α-CN-TO, a derivative where the central methine hydrogen of thiazole orange is replaced by an electron-withdrawing cyano group. acs.orgnih.gov This modification not only improves photostability but also induces a significant twist in the molecule's crystal structure. acs.org Direct irradiation and indirect bleaching studies demonstrated that α-CN-TO is substantially more resistant to visible light and singlet oxygen compared to the parent TO dye. acs.orgnih.gov For instance, under prolonged irradiation in a glycerol/water mixture, α-CN-TO exhibited no significant loss of fluorescence, whereas the fluorescence of TO decayed to approximately 23% of its initial value after 60 minutes. nih.gov
Ring Fluorination: The introduction of fluorine atoms into the benzothiazole or quinoline rings has also proven to be an effective method for improving both photostability and fluorescence quantum yields. rsc.orgacs.orgnih.gov Studies on fluorinated analogs of thiazole orange show that these modifications can enhance performance. acs.org For example, fluorination of the benzothiazole ring system leads to blue-shifted absorption spectra, while adding a trifluoromethyl group to the quinoline ring results in a red-shift. nih.govbeilstein-journals.org Dye 5c, a halogen-containing analogue of TO, demonstrated higher photochemical stability and very low background fluorescence in its free state. beilstein-journals.org
Comparative Photostability
When compared to other common fluorescent dyes, thiazole orange's photostability is often found to be inferior. For example, the cyanine dye Cy3 is generally considered more photostable than TO. rsc.org However, structural modifications to TO have yielded derivatives with photostability that is superior to the original compound. The α-CN-TO/protein fluoromodule, for example, shows significantly greater photostability than the analogous module based on the unmodified thiazole orange. acs.orgnih.gov
The environment also plays a crucial role. The photostability of TO is higher in viscous solvents like glycerol compared to aqueous buffers. nih.gov This is attributed to both a higher fluorescence quantum yield in the more restrictive environment and a lower concentration of dissolved oxygen, which is a key mediator of photobleaching. nih.gov
Data Tables
| Compound | Condition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Relative Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Thiazole Orange (TO) | Free in aqueous solution | ~500 | ~530 | ~0.0002 | nih.govresearchgate.net |
| Thiazole Orange (TO) | Bound to dsDNA | ~509 | ~530 | ~0.1 | nih.gov |
| Thiazole Orange (TO) | Bound to poly(dG) | - | - | ~0.4 | nih.gov |
| TO-bPNA Hybrid | Bound to URIL-RNA | - | - | 0.43 | nih.gov |
| Analog 5a (benzyl substituent) | Bound to dsDNA | 511 | 531 | 1.27 (relative to TO) | beilstein-journals.org |
| Analog 5c (chloro substituent) | Bound to dsDNA | 510 | 529 | 0.62 (relative to TO) | beilstein-journals.org |
| Compound | Conditions | Fluorescence Loss After 60 min Irradiation | Reference |
|---|---|---|---|
| Thiazole Orange (TO) | Glycerol/water mixture | ~77% | nih.gov |
| α-CN-TO | Glycerol/water mixture | No significant loss | nih.gov |
Interactions with Biomolecules
Nucleic Acid Binding Mechanisms
Thiazole (B1198619) orange exhibits a strong affinity for both double-stranded and single-stranded nucleic acids, with its fluorescence properties being significantly altered upon binding. This interaction is primarily non-covalent and is the basis for its use as a nucleic acid stain.
Interaction with Double-Stranded DNA (dsDNA)
The binding of thiazole orange to dsDNA is characterized by a dramatic increase in fluorescence, often by a factor of a thousand or more. nih.govaip.org This phenomenon is attributed to the restriction of the torsional motion between the benzothiazole (B30560) and quinoline (B57606) ring systems of the dye upon association with the DNA molecule. nih.gov
Thiazole orange can interact with dsDNA through two primary modes: intercalation and groove binding. nih.govresearchgate.net
Intercalation: In this mode, the planar aromatic rings of the thiazole orange cation insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.netbeilstein-journals.org This mode of binding is a dominant and well-documented mechanism. researchgate.netnih.gov The intercalation causes a lengthening of the DNA duplex to accommodate the dye molecule. aip.orgresearchgate.net
The following table summarizes the binding modes of thiazole orange with dsDNA:
| Binding Mode | Description |
| Intercalation | Insertion of the dye between DNA base pairs. |
| Groove Binding | Association of the dye with the minor or major grooves of the DNA helix. |
The affinity of thiazole orange for dsDNA is not uniform and can be influenced by the sequence of the DNA. Studies have shown that thiazole orange and its dimeric derivatives can exhibit sequence selectivity. For instance, the homodimer TOTO has shown a preference for binding to specific sequences like 5'-CTAG-3'. aip.orgtandfonline.comacs.org This selectivity is a critical aspect of its application in targeted DNA analysis.
The length of the DNA chain also appears to play a role in the binding affinity. Research comparing short hairpin-like DNA chains with longer DNA from sources like Lambda-DNA has indicated that chain size can affect the binding constant. chemrxiv.org
The binding of the positively charged this compound to the negatively charged phosphate (B84403) backbone of DNA is sensitive to the ionic environment. The presence and concentration of other cations in the solution can significantly impact the binding affinity.
Cationic Environment: The type of cation present in the buffer can influence the binding constant. For example, studies have shown that the affinity constants are lower in the presence of MgCl2 compared to NaCl. chemrxiv.org
The table below illustrates the effect of the cationic environment on the binding affinity of thiazole orange to dsDNA:
| Condition | Effect on Binding Affinity |
| Presence of MgCl₂ vs. NaCl | Lower affinity in MgCl₂ chemrxiv.org |
| Decreasing Ionic Strength | Increased affinity chemrxiv.org |
Interaction with Single-Stranded Nucleic Acids (DNA and RNA)
Thiazole orange also binds to single-stranded DNA (ssDNA) and RNA, although generally with a lower affinity compared to dsDNA. nih.govscholaris.canih.gov The binding to single-stranded nucleic acids is also accompanied by an increase in fluorescence, making it useful for their detection. nih.gov The interaction is thought to involve intercalation-like stacking between the bases of the single-stranded nucleic acid. beilstein-journals.org
An interesting phenomenon is the enhancement of thiazole orange fluorescence upon the folding of single-stranded nucleic acids. When a single-stranded DNA or RNA molecule adopts a folded conformation, such as a hairpin or a G-quadruplex structure, it can create binding pockets that accommodate the thiazole orange dye. acs.orgpolyu.edu.hk This binding within the folded structure restricts the dye's intramolecular rotation, leading to a significant increase in its fluorescence quantum yield. acs.org This property has been exploited in the development of fluorescent probes that signal the formation of specific secondary structures in nucleic acids.
Binding to G-Quadruplex DNA (G4-DNA) Structures
Thiazole orange exhibits a strong affinity for G-quadruplex (G4) DNA structures, which are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids. acs.orgresearchgate.netchinesechemsoc.org These structures are characterized by stacked G-tetrads, which are square planar arrangements of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds, stabilized by a central cation. mdpi.com G4-DNA is implicated in crucial cellular processes, including the regulation of gene expression and the maintenance of telomere integrity, making it a significant target for therapeutic intervention. acs.orgpolyu.edu.hk The interaction of thiazole orange with G4-DNA is of particular interest due to the potential for developing selective fluorescent probes and therapeutic agents. acs.orgmdpi.com
The primary mode of binding for thiazole orange to G-quadruplex DNA is through end-stacking. researchgate.net The planar aromatic structure of the this compound allows it to stack onto the external G-quartets of the G4-DNA structure. mdpi.comresearchgate.net This interaction is stabilized by π-π stacking between the dye and the G-quartet.
Furthermore, the cationic nature of the thiazole orange molecule facilitates electrostatic interactions with the negatively charged phosphate backbone of the DNA. mdpi.com The central channel of the G-quadruplex contains cations that are essential for its stability. The interaction of thiazole orange with the G4 structure can be influenced by this cationic environment. sci-hub.se Some studies suggest that the this compound can interact with the cationic quartets, further stabilizing the complex. mdpi.com The combination of end-stacking and electrostatic interactions contributes to the high affinity and stability of the thiazole orange-G4-DNA complex. mdpi.comacs.org
Table 1: Key Interaction Characteristics of Thiazole Orange with G-Quadruplex DNA
| Interaction Type | Description | Key References |
|---|---|---|
| End-Stacking | The planar thiazole orange molecule stacks on the external G-quartets of the G4-DNA structure. | researchgate.net |
| Cationic Quartet Interactions | The positively charged this compound interacts with the electron-rich G-quartets and the negatively charged DNA backbone. | mdpi.commdpi.com |
| High Affinity Binding | The combination of stacking and electrostatic interactions leads to a strong and stable complex. | acs.org |
G-quadruplex DNA can adopt various topologies, including parallel, antiparallel, and mixed hybrid structures, which are defined by the orientation of the DNA strands and the arrangement of the loops. acs.orgacs.org The fluorescence intensity of thiazole orange can vary depending on the specific G4 topology it binds to, suggesting a degree of structural selectivity. acs.org
Research has shown that modifications to the thiazole orange scaffold can enhance its specificity for certain G4-DNA topologies. polyu.edu.hkacs.org For instance, some derivatives of thiazole orange have been designed to exhibit preferential binding to the parallel G4 structures found in the promoter regions of oncogenes like c-myc. mdpi.com Other studies have focused on developing ligands with high discrimination ability for telomeric G4-DNA, which can adopt antiparallel or hybrid topologies. acs.orgnih.gov The ability to distinguish between different G4 topologies is crucial for the development of targeted therapeutic agents and diagnostic probes. rhhz.netnii.ac.jp
A hallmark of the interaction between thiazole orange and G4-DNA is the significant enhancement of the dye's fluorescence. mdpi.comresearchgate.net In its free form in solution, the thiazole orange molecule can undergo intramolecular rotation around its methine bridge, which leads to non-radiative decay and consequently, very low fluorescence. nih.gov Upon binding to G4-DNA through end-stacking, this rotational freedom is restricted. mdpi.com This rigidification of the dye's structure inhibits the non-radiative decay pathways, leading to a dramatic increase in its fluorescence quantum yield, often by several orders of magnitude. mdpi.comacs.org
This "light-up" property makes thiazole orange an excellent fluorescent probe for the detection and study of G4-DNA. acs.orgresearchgate.net The fluorescence enhancement is sensitive to the binding event and the local environment, providing a powerful tool for investigating the structure and stability of G4-DNA and for screening potential G4-ligands through displacement assays. mdpi.comsci-hub.se
Interaction with Triplex DNA Structures
Thiazole orange also demonstrates a high affinity for triplex DNA structures. acs.org Triplex DNA is formed when a third strand of DNA binds in the major groove of a DNA duplex, forming Hoogsteen or reverse Hoogsteen base pairs. nih.govtandfonline.com Similar to its interaction with G4-DNA, thiazole orange is believed to bind to triplex DNA, resulting in a substantial increase in its fluorescence. acs.orgnih.gov
Studies have shown that the binding of thiazole orange to triplex DNA is stable and can be detected using techniques like chromatography and gel electrophoresis. acs.org The fluorescence titration data suggest a specific stoichiometry for the tight complexes formed between thiazole orange and the triplex structure. acs.org The preferential binding and significant fluorescence enhancement upon interaction with triplex DNA make thiazole orange a valuable tool for the selective detection and study of these non-canonical DNA structures. acs.orgnih.gov The stabilization of triplexes by thiazole orange has been shown to be effective even at neutral pH. rsc.org
Interaction with RNA Structures
Thiazole orange is also known to interact with various RNA structures, exhibiting a notable fluorescence enhancement upon binding. mdpi.commedchemexpress.comresearchgate.net This interaction is not limited to double-stranded RNA but also includes complex tertiary structures and G-quadruplexes formed by RNA. mdpi.comchinesechemsoc.org
The mechanism of thiazole orange binding to RNA is similar to its interaction with DNA. The dye can intercalate into double-stranded regions of RNA or bind to grooves and other structured motifs. nih.govresearchgate.net This binding restricts the intramolecular rotation of the thiazole orange molecule, leading to a significant increase in its fluorescence quantum yield. mdpi.comnih.gov
Research has demonstrated that thiazole orange exhibits a selective fluorescence response for RNA over DNA in certain contexts, making it a useful probe for RNA imaging in living cells. rsc.org The dye's ability to "light-up" upon binding to RNA has been exploited in the development of fluorescent probes for detecting specific RNA sequences and studying RNA dynamics. oup.comnih.govacs.org The fluorescence enhancement can be substantial, with reports of up to a 580-fold increase upon binding to RNA. rsc.org
Applications in Light-Up RNA Aptamer Systems
This compound and its derivatives are integral to the development of "light-up" RNA aptamer systems, which are engineered nucleic acid sequences that bind to a specific fluorogen and induce a significant increase in its fluorescence. nih.gov These systems function based on the principle that the thiazole orange fluorophore is a molecular rotor, exhibiting low intrinsic fluorescence in solution due to the torsional rotation around its methine bridge, which leads to non-radiative decay of the excited state. nih.govresearchgate.net Upon binding to the structured pocket of a specific RNA aptamer, this rotation is restricted, forcing the molecule into a planar conformation and causing a dramatic, several hundred-fold increase in fluorescence quantum yield. researchgate.netoup.com This "turn-on" mechanism provides a high signal-to-noise ratio, making these systems powerful tools for visualizing RNA in living cells. researchgate.netmedchemexpress.com
A key strategy in developing these systems involves using existing aptamers that bind specific small molecules and pairing them with conjugates of thiazole orange. For instance, researchers have synthesized conjugates of thiazole orange with molecules like Guanosine monophosphate (GMP) and Adenosine monophosphate (AMP). oup.com These conjugates retain the ability to bind to their respective RNA aptamers, and this binding event leads to a substantial "light-up" effect. oup.com
The Mango series of RNA aptamers are prominent examples that exhibit high affinity for thiazole orange derivatives. The Mango I, III, and IV aptamers bind to a derivative called TO1-biotin with nanomolar dissociation constants, resulting in complexes with significantly enhanced fluorescence properties. nih.govmedchemexpress.com This high affinity and brightness make Mango aptamer systems suitable for tracking RNA localization and expression in real-time within cellular environments. medchemexpress.com The specificity of the interaction is crucial; modifications to the dye, such as creating derivatives like Dimethyl Indole Red (DIR), can help reduce non-specific binding to cellular nucleic acids, further improving the system's performance. nih.gov
| Aptamer System | Cognate Fluorogen/Conjugate | Key Research Finding | Reference |
|---|---|---|---|
| GTP-binding aptamers | TO-GMP conjugate | The conjugate showed a several hundred-fold increase in fluorescence upon binding to various GTP aptamers. | oup.com |
| AMP-binding aptamers | TO-AMP conjugate | Conjugates preserve specific binding to aptamers with a significant 'light-up' property. | oup.com |
| Mango I, III, IV | TO1-biotin | These aptamers exhibit exceptionally high affinity (nanomolar Kd) for the TO derivative, enabling visualization of RNA in live cells. | nih.govmedchemexpress.com |
Interactions with Other Biomolecules and Small Molecules (as sensing mechanism components)
The fluorescence properties of this compound that are dependent on its local environment make it a versatile reporter in sensing systems for a variety of other biomolecules and small molecules, beyond direct nucleic acid detection. nih.govlumiprobe.com
Thiazole orange is utilized to probe the interactions between proteins and nucleic acids, which are fundamental to many cellular processes like gene expression, replication, and DNA repair. researchgate.net A common strategy involves covalently labeling a DNA-binding protein (DBP) with a thiazole orange derivative, such as Thiazole Orange NHS ester, which reacts with amine groups on the protein. researchgate.netlumiprobe.com
In this configuration, the fluorescence of the thiazole orange attached to the protein remains low. However, when the protein binds to its target DNA sequence, the dye is brought into close proximity with the nucleic acid. This allows the dye to intercalate into the DNA duplex, restricting its rotational freedom and causing a significant increase in fluorescence. researchgate.net This "turn-on" signal is directly dependent on the protein-DNA binding event, effectively transforming the labeled protein into a sensor for its own binding activity. researchgate.net This approach has been used to create probes that can identify the formation of protein-DNA complexes. researchgate.net Another method involves using peptide nucleic acid (PNA) based probes where thiazole orange acts as a fluorescent base surrogate. The fluorescence of these probes can be modulated upon hybridization with a target DNA, and this signal can be further influenced by the binding of proteins to the target nucleic acid. nih.gov
Thiazole orange is a key component in indicator displacement assays (IDAs) for the detection of small molecules and ions. oup.comrsc.org These assays are designed so that the target analyte displaces a fluorescent indicator—in this case, a thiazole orange conjugate or the dye itself—from a receptor or aptamer, leading to a measurable change in fluorescence. oup.comoup.com
A powerful application of this principle involves combining thiazole orange with aptamers. In one approach, a conjugate of thiazole orange and a small molecule (e.g., TO-GMP) is bound to an RNA aptamer that recognizes the small molecule (e.g., a GTP-aptamer). oup.com In the bound state, the thiazole orange is fluorescent. When the free, unconjugated small molecule (the analyte, e.g., GTP) is introduced, it competes for the aptamer's binding site. The analyte displaces the TO-conjugate from the aptamer, releasing it into the solution where its fluorescence is quenched. oup.com This "turn-off" signal allows for the quantification of the target small molecule. oup.com
This displacement mechanism is a generalizable strategy for developing sensors for various analytes, provided an aptamer or host molecule that binds both the analyte and a thiazole orange derivative can be identified. oup.comoup.com Traditional fluorescence displacement assays have successfully used thiazole orange to evaluate the binding properties of potential small molecule therapeutics that interact with nucleic acids. rsc.org
| Assay Type | Analyte | Receptor/Aptamer | Mechanism | Fluorescence Change | Reference |
|---|---|---|---|---|---|
| Displacement Assay | Guanosine monophosphate (GMP) | GTP-binding RNA aptamer | Free GMP displaces the fluorescent TO-GMP conjugate from the aptamer. | Decrease ("Turn-off") | oup.com |
| Displacement Assay | Adenosine monophosphate (AMP) | AMP-binding RNA aptamer | Free AMP displaces the fluorescent TO-AMP conjugate from the aptamer. | Decrease ("Turn-off") | oup.com |
| Intercalator Displacement | Nucleotide-based therapeutics | Nucleic Acids (e.g., RNA) | Small molecule ligand displaces intercalated Thiazole Orange from the nucleic acid. | Decrease ("Turn-off") | rsc.org |
Advanced Chemical Modifications and Probe Design
Design Principles for Enhanced Selectivity and Sensitivity
The primary design principle for creating advanced TO-based probes is to maximize the signal-to-noise ratio. This is achieved by minimizing the background fluorescence of the unbound probe while maximizing the fluorescence quantum yield upon specific target recognition. nih.gov A key strategy is to control the intramolecular torsional movement of the dye, which is the main pathway for non-radiative decay in its excited state. mdpi.comresearchgate.net Probes are designed so that in the absence of a target, the TO moiety is flexible, resulting in quenched fluorescence. Upon hybridization with a specific DNA or RNA sequence, the dye is forced into a conformationally restricted state, such as intercalation within a duplex, which hampers this torsional motion and "turns on" its fluorescence. mdpi.combeilstein-journals.org
Achieving high selectivity, particularly for distinguishing between different nucleic acid structures like canonical double-stranded DNA (dsDNA) and G-quadruplexes (G-DNA), requires more than just a simple 'on/off' mechanism. mdpi.com It involves designing the TO scaffold and its linkage to a recognition element (like an oligonucleotide) in a way that creates specific, high-affinity interactions with the intended target. polyu.edu.hknih.gov This can involve introducing steric or electronic features that favor binding to a particular structure while disfavoring interaction with others. nih.govnih.gov For instance, modifications that disrupt the planarity of the TO molecule can weaken its ability to intercalate into standard dsDNA while enhancing its interaction with the unique grooves or loops of G-quadruplexes. nih.govresearchgate.net
Structural Modifications of the Thiazole (B1198619) Orange Cation Scaffold
To harness the potential of the thiazole orange cation as a specific and sensitive fluorescent probe, its core structure has been the subject of extensive chemical modification. These alterations are aimed at fine-tuning its spectroscopic properties, improving target binding affinity and selectivity, and enabling its covalent attachment to biomolecules.
The introduction of halogen atoms and other substituents onto the benzothiazole (B30560) or quinoline (B57606) rings of the TO scaffold serves as a method to modulate its photophysical and binding characteristics. beilstein-journals.orgnih.gov Synthetic procedures have been developed to create analogues with various substituents, which are then evaluated for their performance as DNA stains. beilstein-journals.org These modified dyes typically retain the core property of being weakly fluorescent in solution but becoming strongly fluorescent upon binding to dsDNA. beilstein-journals.orgnih.gov
The spectroscopic properties are influenced by these substitutions. For example, a series of halogen-containing TO analogues exhibited absorption maxima in the range of 509–519 nm with high molar absorptivities, indicating their efficiency in absorbing light in the visible spectrum. beilstein-journals.org The specific effects of these modifications on fluorescence quantum yield and binding affinity are critical for optimizing probe performance.
| Compound | Substituent | Absorption Max (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Fluorescence Enhancement with dsDNA |
|---|---|---|---|---|
| TO (parent) | None | ~501 | - | Strongly fluorescent with dsDNA |
| Analogue 5a | 5-Cl on Benzothiazole | 519 | 91480 | Strongly fluorescent with dsDNA |
| Analogue 5b | 6-F on Benzothiazole | 509 | 63000 | Strongly fluorescent with dsDNA |
| Analogue 5c | 6-Cl on Benzothiazole | 514 | 78480 | Strongly fluorescent with dsDNA |
| Analogue 5d | 6-Br on Benzothiazole | 515 | 79250 | Strongly fluorescent with dsDNA |
While standard TO binds nonspecifically to most forms of DNA, introducing substituents at the meso position of the central methine bridge has emerged as a powerful strategy to achieve selectivity for specific DNA structures, such as G-quadruplexes. nih.govacs.org The rationale is that adding a bulky group, like a benzyl (B1604629) substituent, to the methine chain alters the planarity of the TO chromophore. nih.govnih.govresearchgate.net This structural disruption can weaken the dye's ability to intercalate into the regular base-pair stack of duplex DNA while enhancing its fit and interaction with the unique structural features of G-DNA, such as its grooves and loops. nih.govresearchgate.net
Studies have shown that a meso-benzyl-substituted TO derivative (meso-Bn-2TO) displays a strong fluorescent signal upon interaction with various G-quadruplex DNAs, with fluorescence increases of 80- to 162-fold. nih.govresearchgate.net In stark contrast, its fluorescence remains very weak in the presence of single-stranded or double-stranded DNA. nih.govacs.org Molecular docking studies support these findings, revealing that the non-planar, modified dye favors binding modes like end-stacking on the G-quartet of G-DNA, leading to selective fluorescence enhancement. nih.govnih.gov Similarly, introducing a styrene-like substituent at the ortho-position of the TO scaffold has been shown to increase selectivity for telomeric G-quadruplexes over dsDNA by approximately 10-fold. acs.org
| Compound | Modification | Target Selectivity | Fluorescence Enhancement (with G-DNA) | Binding Constant (Kb to htg22 G-DNA, μM) |
|---|---|---|---|---|
| 2TO (parent) | None | Poor (Binds G-DNA, dsDNA, ct-DNA) | - | 1.52 |
| meso-Bn-2TO (1a) | Benzyl group at meso-position | High (G-DNA over dsDNA/ssDNA) | 80-162 fold | 3.16 |
To function as sequence-specific probes, the TO dye must be covalently attached to a targeting moiety, most commonly an oligonucleotide or a peptide nucleic acid (PNA) backbone. beilstein-journals.orgnih.gov This requires chemical derivatization of the TO scaffold to introduce a reactive group suitable for conjugation. A common method involves modifying the TO molecule with a linker arm terminating in an N-hydroxysuccinimide (NHS) ester. nih.govgoogle.com This NHS ester can then react with a primary amine, which is often incorporated into a modified oligonucleotide, to form a stable amide bond. nih.gov
Another versatile approach is the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry". acs.orgnih.gov In this strategy, the TO molecule is functionalized with an azide (B81097) group, and the oligonucleotide is synthesized with a corresponding alkyne modification. nih.gov The click reaction provides a highly efficient and specific method for covalently linking the dye to the nucleic acid via a stable triazole linkage. nih.gov These derivatization strategies allow for precise placement of the TO dye at either the terminus or an internal position of an oligonucleotide probe. beilstein-journals.orgnih.gov
Development of Hybridization-Sensitive Fluorescent Probes (FIT-probes)
A significant advancement in probe design is the development of Forced Intercalation Thiazole orange (FIT) probes. mdpi.combeilstein-journals.org In this design, the TO dye is not flexibly tethered to the end of a probe but is instead incorporated internally as a fluorescent base surrogate within a PNA or DNA sequence. mdpi.comd-nb.info This is achieved by connecting TO to the probe's backbone via a short linker, compelling the dye to intercalate at a predetermined location within the probe-target duplex upon hybridization. mdpi.com
This forced intercalation restricts the dye's torsional motion, leading to a fluorescence increase that can be 20- to 30-fold. mdpi.com A key feature of FIT-probes is their sensitivity to the local environment. The presence of a single base mismatch adjacent to the TO intercalation site provides more torsional freedom for the dye, which lessens the restriction on its movement and results in a measurably lower fluorescence quantum yield. mdpi.com This makes FIT-probes highly effective for detecting single-nucleotide polymorphisms (SNPs). mdpi.com Furthermore, the design can be enhanced by incorporating a second dye to act as a FRET partner or quencher, allowing for multicolor detection or improved signal-to-noise ratios. nih.govd-nb.info
Integration into Oligonucleotide Probes for Sequence-Specific Detection
The covalent integration of thiazole orange into oligonucleotide probes creates powerful tools for the sequence-specific detection of DNA and RNA. nih.govrsc.org The performance of these probes is highly dependent on several design factors, including the length of the linker connecting TO to the oligonucleotide, the point of attachment on the nucleotide (e.g., major groove at C5 of pyrimidines or minor groove via the 2'-position of the sugar), and which heterocyclic moiety of the TO molecule (the benzothiazole or the quinoline) is used for tethering. nih.govnih.gov
Research has shown that these structural variables significantly impact both the stability of the probe-target duplex (measured by melting temperature, Tₘ) and the degree of fluorescence enhancement upon hybridization. nih.gov For example, attaching TO via its benzothiazole ring (TO_B6) has been found to be more stabilizing within DNA triplexes than attachment via the quinoline ring (TO_Q6). nih.gov In probes targeting DNA, attaching TO in the major groove can lead to excellent mismatch discrimination. nih.gov The development of probes using a 2'-O-Methyl RNA backbone, which offers nuclease resistance, has yielded fluorescence enhancements of up to 44-fold upon binding to DNA and RNA targets. nih.gov These rationally designed TO-oligonucleotide conjugates serve as robust, fluorogenic probes for applications ranging from real-time PCR to cellular imaging. mdpi.comnih.gov
Dual-Labeled Probes and Förster Resonance Energy Transfer (FRET) Systems
The integration of the this compound into dual-labeled probes, often employing Förster Resonance Energy Transfer (FRET), represents a significant strategy for developing highly sensitive and specific nucleic acid detection assays. scholaris.ca In these systems, TO can function as either a FRET donor or acceptor, depending on the spectral properties of its partner dye.
One common approach involves using TO as a FRET donor. scholaris.canih.gov When TO intercalates into double-stranded DNA (dsDNA), its fluorescence quantum yield dramatically increases, making it an effective energy source for a nearby acceptor dye. nih.gov Studies have demonstrated that TO can act as a FRET donor to various acceptor dyes, including Cyanine (B1664457) 3 (Cy3), Cyanine 5 (Cy5), and Carboxytetramethylrhodamine (TAMRA). scholaris.canih.gov The efficiency of this energy transfer is dependent on the distance and orientation between the TO donor and the acceptor dye, providing a mechanism to monitor nucleic acid hybridization. nih.govresearchgate.net For instance, in hairpin-like probes, the TO donor and a red-emitting acceptor like Thiazole Red (TR) can be positioned opposite each other, enabling FRET. mdpi.comnih.gov Upon target binding, the probe undergoes a conformational change that separates the donor and acceptor, leading to an increase in TO's fluorescence. mdpi.comnih.gov
Challenges in TO-based FRET systems include the potential for non-FRET quenching mechanisms, such as the formation of non-fluorescent complexes between TO and the acceptor dye, which can complicate data interpretation. nih.gov Modifications to the hydrophobicity of TO, for example by adding a polyethylene (B3416737) glycol (PEG) side-chain, have been explored to mitigate such effects. nih.gov
Interactive Table: FRET Parameters of Thiazole Orange with Various Dyes
| Donor | Acceptor | Förster Distance (R₀) in Å | Reference |
| Thiazole Orange (TO) | Cyanine 3 (Cy3) | Data not specified | scholaris.canih.gov |
| Thiazole Orange (TO) | Cyanine 5 (Cy5) | Data not specified | scholaris.canih.gov |
| Thiazole Orange (TO) | Carboxytetramethylrhodamine (TAMRA) | Data not specified | scholaris.canih.gov |
| Thiazole Orange (TO) | Iowa Black FQ (IabFQ) | Data not specified | scholaris.canih.gov |
| Thiazole Orange (TO) | Iowa Black RQ (IabRQ) | Data not specified | scholaris.canih.gov |
| Quinoline Blue (QB) | Thiazole Orange (TO) | Data not specified | researchgate.netd-nb.info |
Surrogate Nucleobase Applications
A groundbreaking application of the this compound is its use as a surrogate nucleobase within oligonucleotide probes, leading to the development of "Forced Intercalation Probes" (FIT probes). researchgate.netthieme-connect.comnih.gov In this design, the TO dye is chemically incorporated into the backbone of a DNA or peptide nucleic acid (PNA) strand, replacing a natural nucleobase. thieme-connect.comnih.govresearchgate.net
Upon hybridization with a complementary target sequence, the TO moiety is forced to intercalate between the base pairs of the newly formed duplex. nih.govresearchgate.net This constrained environment restricts the torsional motion around the methine bridge of the TO molecule, leading to a significant enhancement of its fluorescence. researchgate.net This "light-up" response can be substantial, with fluorescence increases of up to 26-fold reported for PNA probes where TO is attached via its quinoline moiety. rsc.org
The properties of these FIT probes are highly dependent on several factors:
Linker Length and Attachment Point: The length of the linker connecting TO to the oligonucleotide backbone and the point of attachment on the TO molecule (either the benzothiazole or quinoline ring) significantly influence duplex stability and fluorescence enhancement. rsc.orgnih.gov
Sequence Context: The bases flanking the TO surrogate impact its stacking interactions and, consequently, the fluorescence quantum yield and brightness of the probe-target duplex. thieme-connect.comnih.gov
Backbone Chemistry: TO has been successfully incorporated into both DNA and PNA backbones. nih.govresearchgate.net PNA-based FIT probes are particularly noteworthy as PNA is less prone to non-specific interactions with intercalating dyes compared to DNA or RNA, which helps to reduce background fluorescence. nih.gov
Furthermore, TO has been employed as a universal base in some contexts, capable of pairing with different nucleobases in the target strand. researchgate.net This property expands the utility of TO-based probes in various molecular biology applications. The development of TO-based surrogate nucleobases has also paved the way for creating probes that can detect specific DNA and RNA sequences in living cells. nih.gov
Interactive Table: Properties of Thiazole Orange-Modified Oligonucleotides
| Probe Type | Modification Details | Key Finding | Reference |
| FIT-PNA Probe | TO as a surrogate base attached via quinoline. | Up to 26-fold fluorescence enhancement upon hybridization. | rsc.org |
| FIT-DNA Probe | TO derivative with a tricyclic benzothiazole. | Up to 19-fold fluorescence enhancement and high quantum yields. | researchgate.netthieme-connect.com |
| PNA Probe | TO as a fluorescent base surrogate. | Used for homogeneous single-nucleotide-polymorphism detection. | mdpi.com |
| Triplex-Forming Oligonucleotide (TFO) | TO incorporated to enhance stabilization. | Enhanced targeted DNA crosslinking. | nih.gov |
Methodological Applications in Research
Nucleic Acid Detection and Quantification Methodologies
The remarkable fluorescence enhancement of thiazole (B1198619) orange upon binding to double-stranded DNA (dsDNA) and RNA (dsRNA) makes it a valuable tool for their detection and quantification. nih.govchemrxiv.org This has led to its widespread use in several key molecular biology techniques.
Thiazole orange and its derivatives are utilized in real-time PCR (qPCR) and Loop-Mediated Isothermal Amplification (LAMP) assays to monitor the amplification of DNA in real-time. chemrxiv.orgresearchgate.net In these applications, the dye's fluorescence intensity is directly proportional to the amount of double-stranded DNA produced during the reaction. chemrxiv.org As the DNA is amplified, more dye molecules intercalate into the newly synthesized dsDNA, resulting in a measurable increase in fluorescence. chemrxiv.org This allows for the quantification of the initial amount of target DNA with high sensitivity. researchgate.net
Derivatives of thiazole orange, such as SYBR Green I, which is structurally similar to thiazole orange, are some of the most sensitive dyes available for detecting dsDNA in qPCR. biotium.comnih.gov The performance of thiazole orange-based dyes in qPCR is often evaluated based on their sensitivity and the efficiency of the PCR reaction. researchgate.net For instance, studies have compared the performance of various thiazole orange derivatives in qPCR experiments to identify dyes with optimal sensitivity and minimal inhibition of the polymerase enzyme. researchgate.net The application of thiazole orange has also been investigated for the detection and quantification of DNA in LAMP assays, where it has been compared to other commercial dyes. chemrxiv.org
| Application | Method | Target | Key Finding |
| DNA Quantification | qPCR | dsDNA | Fluorescence intensity correlates with the amount of amplified dsDNA. chemrxiv.org |
| DNA Quantification | LAMP | dsDNA | Effective for real-time monitoring of DNA amplification. chemrxiv.org |
| Probe Development | qPCR | RNA | Thiazole orange-based probes can detect specific RNA sequences. nih.gov |
Thiazole orange is a sensitive and safer alternative to the traditional DNA staining dye, ethidium (B1194527) bromide, for the visualization of DNA and RNA in agarose (B213101) and polyacrylamide gels. nih.govprotocols.io It allows for the detection of nanogram quantities of nucleic acids per lane. jove.com A key advantage of thiazole orange is its excitability with either UV or blue light. nih.govmedchemexpress.com Using blue light for visualization is particularly beneficial as it prevents DNA damage that can be caused by UV exposure, which is crucial for downstream applications like cloning. jove.com
In capillary electrophoresis, thiazole orange is used to stain DNA for detection as it passes through the capillary. biotium.com Its high sensitivity and the significant fluorescence enhancement upon binding to DNA make it well-suited for this high-resolution separation technique. biotium.com
Comparison of Thiazole Orange with Ethidium Bromide for Gel Staining:
| Feature | Thiazole Orange | Ethidium Bromide |
|---|---|---|
| Sensitivity | High (1-2 ng/lane) jove.com | High (1-2 ng/lane) jove.com |
| Excitation | UV or Blue Light nih.gov | UV Light jove.com |
| Safety | Considered safer nih.gov | Known mutagen jove.com |
Flow Cytometry Applications in Cellular Research
Flow cytometry benefits significantly from the properties of thiazole orange for the analysis of nucleic acid content in various cell populations. mdpi.com
Thiazole orange was initially developed for the analysis of reticulocytes, which are immature red blood cells that contain residual RNA. mdpi.comnih.gov Its ability to readily permeate live cell membranes and stain nucleic acids makes it a valuable tool for identifying and quantifying specific cell populations based on their RNA or DNA content. nih.govbdbiosciences.com For example, it is used to distinguish live and dead cells in bacterial, yeast, and eukaryotic cell populations. bdbiosciences.com Live cells with intact membranes are stained by the cell-permeant thiazole orange, while dead cells with compromised membranes can be counterstained with a cell-impermeant dye like propidium (B1200493) iodide. bdbiosciences.com
In the context of platelet analysis, thiazole orange staining followed by flow cytometry can provide information on thrombopoietic activity by detecting newly released platelets that still contain RNA. nih.govnih.gov This method has proven to be sensitive and specific in distinguishing between different causes of thrombocytopenia. nih.gov Furthermore, thiazole orange can be used in multiparameter flow cytometry for detailed cell cycle analysis, helping to distinguish between different phases such as G0, G1, S, G2, and M based on both DNA and RNA content. mdpi.com
Advanced Fluorescence Microscopy Techniques
The "light-up" property of thiazole orange upon binding to nucleic acids is highly advantageous for fluorescence microscopy, enabling the visualization of nucleic acid structures within cells with low background fluorescence. mdpi.comnih.gov
Thiazole orange and its derivatives are used for imaging nucleic acids in both live and fixed cells. nih.govbiotium.com In live cells, thiazole orange can be used to visualize the distribution and dynamics of DNA and RNA. nih.gov For instance, it has been reported to initially stain mitochondria in live mammalian cells before redistributing to the nucleus and cytoplasm. biotium.com
Recent studies have highlighted the potential of thiazole orange and its regioisomer, 2TO, for selective imaging of nucleolar RNA in living cells. nih.gov TO exhibits a significant fluorescence increase upon binding to RNA and can be used for wash-free imaging. nih.gov The regioisomer 2TO has shown even better performance with superior selectivity for RNA. nih.gov
Conjugates of thiazole orange with other molecules have been developed to enhance its targeting capabilities. For example, a conjugate of thiazole orange and neomycin has been shown to exhibit a greater degree of intracellular RNA targeted localization in the nucleolus and reduced cytotoxicity compared to thiazole orange alone. d-nb.info These advancements in probe design, including the development of Forced Intercalation Probes (FIT-Probes), have expanded the utility of thiazole orange for imaging specific RNA targets in living cells and tissues. nih.govnih.gov
Single Molecule Spectroscopy and Imaging
Thiazole orange cation's characteristic fluorescence enhancement upon binding to nucleic acids makes it a valuable tool in single-molecule spectroscopy and imaging. This technique allows for the direct observation and characterization of individual molecules, providing insights that are often obscured in ensemble measurements. The homodimer of thiazole orange, known as TOTO, has been utilized in ultrafast transient anisotropy measurements to study resonance energy transfer (RET) between the two thiazole orange units when the dimer is intercalated into double-stranded DNA. science.gov Such studies at the single-molecule level provide detailed information on the conformation and dynamics of the dye-DNA complex. science.gov
The significant increase in quantum yield when the dye's intramolecular rotation is restricted upon binding allows for the sensitive detection of single DNA molecules. beilstein-journals.org This property is fundamental to its application in various single-molecule techniques, where the "turn-on" fluorescence signals the binding event, enabling the study of nucleic acid structures and their interactions with other molecules in real-time. science.govbeilstein-journals.org
Fluorescence Lifetime Imaging Microscopy (FLIM) in Biophysical Studies
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence at each pixel in an image, providing information about the local environment of a fluorophore, independent of its concentration. biorxiv.orgacs.org Thiazole orange and its derivatives are particularly well-suited for FLIM-based studies due to the sensitivity of their fluorescence lifetime to the binding mode and the structure of the target biomolecule. acs.orgrsc.orgresearchgate.net
The fluorescence lifetime of thiazole orange is known to change significantly when it binds to different nucleic acid topologies, such as G-quadruplexes versus duplex DNA. rsc.orgresearchgate.net This property has been exploited to develop novel probes for cellular imaging. For instance, a thiazole orange derivative, TOR-G4, was specifically engineered as a fluorescence lifetime probe for G-quadruplex (G4) structures. biorxiv.orgacs.org TOR-G4 exhibits a distinct and longer fluorescence lifetime when bound to G4s compared to other nucleic acid forms, which allows for the sensitive and selective visualization of G4 structures within cells using FLIM. biorxiv.orgacs.org This approach overcomes challenges associated with intensity-based probes, as the lifetime measurement is not affected by local probe concentration variations. acs.org Researchers have successfully used FLIM with thiazole orange-based probes to map the distribution of G-quadruplexes in fixed cells, providing valuable insights into their biological roles. rsc.org
| Probe | Target | Technique | Key Finding |
| Thiazole Orange (TO) | DNA Topologies | FLIM | Fluorescence lifetime is strongly dependent on the type of DNA structure it binds to, with G4s showing distinctive long decay times. researchgate.net |
| TOR-G4 (TO Derivative) | G-Quadruplex (G4) RNA | FLIM | Exhibits a unique fluorescence lifetime when bound to G4s, allowing for sensitive detection independent of probe concentration. biorxiv.orgacs.org |
| HL-Morph(R) (Helicene) | G-Quadruplex DNA | FLIM | Passes the nuclear membrane in fixed cells and binds to DNA, confirmed by FLIM analysis. rsc.org |
Fluorescence Correlation Spectroscopy (FCS) in Biomolecular Dynamics
Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluorescence fluctuations within a microscopic observation volume to determine parameters such as diffusion coefficients, concentrations, and interaction kinetics of fluorescently labeled molecules. youtube.comnih.gov The method is highly sensitive and suitable for measurements at the single-molecule level. youtube.com
This compound has been employed in FCS studies to investigate various aspects of biomolecular dynamics. FCS has been used to analyze the photophysics of thiazole orange derivatives when they are bound to fluorogen-activating proteins (FAPs), which are single-chain antibodies that bind to and enhance the fluorescence of specific dyes. science.gov In a different application, FCS was instrumental in studying the aggregation dynamics of thiazole orange in the presence of giant unilamellar vesicles (GUVs). acs.org These experiments measured the diffusion time of the dye, revealing that at low lipid concentrations, the diffusion time increases, which is consistent with the formation of larger, slower-moving thiazole orange aggregates on the vesicle surface. acs.org This demonstrates the utility of FCS in characterizing the interactions and dynamic assembly of thiazole orange in model membrane systems.
Biophysical Characterization of Biomolecular Interactions
Absorption and Fluorescence Spectroscopy Titrations
Absorption and fluorescence spectroscopy titrations are fundamental methods used to characterize the interaction between thiazole orange and biomolecules, particularly nucleic acids. researchgate.netacs.orgacs.org Thiazole orange itself is virtually non-fluorescent in aqueous solution, a property attributed to the free intramolecular rotation around the methine bridge that connects its two heterocyclic rings, which leads to rapid, non-radiative decay of the excited state. mdpi.comnih.govnih.gov
Upon binding to nucleic acids through intercalation or groove binding, this internal rotation is restricted. mdpi.comnih.gov This restriction blocks the non-radiative decay pathway, causing a dramatic increase in fluorescence quantum yield, often by more than a thousand-fold. acs.orgmdpi.com This "light-up" characteristic is a hallmark of thiazole orange and its derivatives.
Fluorescence Titrations: By incrementally adding a nucleic acid to a solution of thiazole orange and monitoring the increase in fluorescence intensity, one can determine the binding affinity (dissociation constant, Kd) and the stoichiometry of the interaction. acs.orgacs.org Studies have shown that thiazole orange binds with particularly high affinity to non-canonical DNA structures like G-quadruplexes and triplexes compared to standard double-stranded DNA. acs.org
Absorption Titrations: The binding of thiazole orange to DNA also induces changes in its UV-visible absorption spectrum. Typically, free thiazole orange has a primary absorption maximum around 501 nm. researchgate.netsci-hub.st Upon interaction with DNA, this peak can exhibit a bathochromic (red) shift and changes in molar absorptivity (hypochromicity or hyperchromicity), which provides evidence of the interaction and can be used to calculate binding constants. researchgate.net The nature of these spectral changes can offer clues about the binding mode. researchgate.net
| Property | Free Thiazole Orange | Thiazole Orange Bound to DNA |
| Fluorescence | Very weak (quantum yield ~0.0002) nih.gov | Strong enhancement (>1000-fold) acs.orgmdpi.com |
| Absorption λmax | ~501 nm researchgate.netsci-hub.st | Red-shifted with hypochromic or hyperchromic effects researchgate.net |
| Primary Cause of Change | Free intramolecular rotation nih.gov | Restricted intramolecular rotation upon binding mdpi.comnih.gov |
Circular Dichroism (CD) Spectroscopy for Structural Change Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral biomolecules like nucleic acids and proteins, and for detecting conformational changes upon the binding of a ligand. nih.govspringernature.com When thiazole orange interacts with DNA, it can alter the DNA's conformation, and these structural changes can be monitored by CD spectroscopy. acs.orgacs.org
The CD spectrum of DNA is sensitive to its helical structure. For example, the formation or stabilization of a G-quadruplex structure upon ligand binding results in a characteristic CD signature. acs.org Studies have utilized CD spectroscopy to confirm that thiazole orange binds to and stabilizes G-quadruplex and triplex DNA structures. acs.org The induced CD signals upon titration provide information on the conformational state of the nucleic acid in the complex. acs.orgnih.gov In one study, a bioconjugate linking thiazole orange to a DNA-binding peptide was analyzed using CD. nih.gov The results revealed that the peptide component was responsible for the sequence-specific binding, demonstrating how CD can be used to dissect the contributions of different moieties in a complex bioconjugate. nih.gov
Fluorescence Intercalator Displacement (FID) Assays for Ligand Screening
The Fluorescence Intercalator Displacement (FID) assay is a high-throughput and cost-effective method for screening compound libraries to identify new ligands that bind to specific nucleic acid structures. rsc.orgfrontiersin.org Thiazole orange is frequently used as the fluorescent probe in these assays due to its strong fluorescence enhancement upon binding to DNA and its ability to be displaced by competing ligands. frontiersin.orgnih.gov
This method has proven to be a robust alternative to assays using ethidium bromide. frontiersin.orgnih.gov FID assays using thiazole orange have been successfully developed to screen for and characterize ligands that bind to various DNA secondary structures, including G-quadruplexes and i-motifs. mdpi.comrsc.org The effectiveness of a competing ligand is often quantified by its DC50 value, which is the concentration of the ligand required to displace 50% of the bound thiazole orange.
| Assay Component | Role | Observable Change |
| Thiazole Orange | Fluorescent intercalator/probe | Binds to DNA, causing high fluorescence. |
| Nucleic Acid Target | Binding scaffold (e.g., G-quadruplex) | Forms a complex with thiazole orange. |
| Test Ligand | Potential DNA binder | Competes with and displaces thiazole orange from the DNA. |
| Fluorescence Signal | Indicator of binding | Decreases as thiazole orange is displaced by the test ligand. frontiersin.org |
Principles of Diagnostic Research Technologies Utilizing this compound
The utility of the this compound in diagnostic research is rooted in its unique photophysical properties. nih.gov Thiazole orange is an asymmetrical cyanine (B1664457) dye that is virtually non-fluorescent when in solution. researchgate.netbeilstein-journals.org However, upon binding to nucleic acids, its fluorescence quantum yield increases dramatically, by as much as a thousand-fold to over 3000-fold. nih.govlumiprobe.com This "light-up" characteristic is the cornerstone of its application in various diagnostic research technologies. nih.gov
The fundamental principle behind this fluorescence enhancement lies in the restriction of intramolecular motion. researchgate.net The thiazole orange molecule consists of two heterocyclic rings, a benzothiazole (B30560) and a quinoline (B57606), connected by a methine bridge. researchgate.netbeilstein-journals.org In solution, the molecule can freely rotate around this bridge, which provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. researchgate.netresearchgate.net When the this compound binds to nucleic acids, typically through intercalation between base pairs or binding within the grooves, this rotation is sterically hindered. nih.govresearchgate.netresearchgate.net This restriction of torsional motion effectively closes the non-radiative decay pathway, forcing the excited molecule to relax by emitting a photon, resulting in a significant increase in fluorescence. researchgate.netresearchgate.net
This principle is harnessed in a variety of diagnostic research technologies to detect and quantify nucleic acids and specific cell types. The cell-permeant nature of thiazole orange allows for the staining of nucleic acids within living cells, making it a valuable tool for in vitro and in situ analyses. medchemexpress.com
Key diagnostic research applications based on these principles include:
Flow Cytometry: In flow cytometry, thiazole orange is used for the analysis of cell populations based on their nucleic acid content. A prime example is the identification and quantification of reticulocytes (immature red blood cells) for diagnosing and monitoring hematologic conditions like anemia. lumiprobe.com Reticulocytes contain residual ribosomal RNA, which is stained by thiazole orange, allowing them to be distinguished from mature red blood cells that lack RNA. oup.com Similarly, it can be used to assess cell viability and analyze the cell cycle by differentiating cells based on their DNA and RNA content. The dye's ability to permeate live cell membranes is crucial for these applications. nih.gov
Nucleic Acid Quantification and Analysis: Thiazole orange and its derivatives are extensively used for the detection and quantification of DNA and RNA in various assays. researchgate.netmedchemexpress.com In techniques like quantitative polymerase chain reaction (qPCR) and loop-mediated isothermal amplification (LAMP), the increase in fluorescence of a thiazole orange-based dye is directly proportional to the amount of amplified double-stranded DNA (dsDNA), enabling real-time monitoring of the amplification process. researchgate.netchemrxiv.org It is also a common stain for visualizing nucleic acids in gel electrophoresis. nih.govmedchemexpress.com
Apoptosis Detection: During programmed cell death or apoptosis, DNA becomes fragmented. Thiazole orange can be used to identify apoptotic cells by binding to these DNA fragments, offering insights into cellular responses to various stimuli.
Specific Nucleic Acid Sequence and Structure Detection: While thiazole orange itself lacks sequence specificity, it can be incorporated into more complex probe systems to target specific DNA or RNA sequences. nih.gov
Light-Up Probes: These probes consist of a nucleic acid sequence (like a PNA - peptide nucleic acid) complementary to the target, to which thiazole orange is flexibly linked. nih.govresearchgate.net Upon hybridization of the probe to the target sequence, the thiazole orange intercalates into the newly formed duplex, leading to a significant increase in fluorescence. nih.govresearchgate.net
Forced Intercalation (FIT) Probes: In FIT-probes, thiazole orange is embedded within a PNA strand. researchgate.net When the PNA probe binds to its complementary DNA or RNA target, the dye is forced to intercalate into the duplex, making its fluorescence highly sensitive to the local environment, even allowing for the detection of single nucleotide polymorphisms (SNPs). nih.govresearchgate.net
G-Quadruplex Detection: Modified versions of thiazole orange have been developed to selectively bind to and detect non-canonical DNA structures like G-quadruplexes, which are implicated in gene regulation and are potential therapeutic targets. acs.org
The following table summarizes the principles of key diagnostic research technologies that utilize the this compound:
| Technology | Specific Application | Principle of Detection | Analyte Detected |
| Flow Cytometry | Reticulocyte Counting | Thiazole orange stains residual RNA in immature red blood cells, allowing their differentiation from mature erythrocytes. lumiprobe.comoup.com | Reticulocytes (RNA) |
| Cell Viability & Cycle Analysis | Staining of nucleic acids allows for differentiation of live and dead cells and analysis of cellular DNA content. | DNA, RNA | |
| Platelet Analysis | Staining of residual RNA in "reticulated" platelets helps in evaluating thrombocytopenic disorders. nih.gov | Immature Platelets (RNA) | |
| Quantitative PCR (qPCR) | Real-time DNA Quantification | Fluorescence of a thiazole orange derivative increases proportionally to the amount of amplified dsDNA. researchgate.netchemrxiv.org | dsDNA |
| Gel Electrophoresis | Nucleic Acid Visualization | Thiazole orange intercalates into DNA/RNA, making the bands fluorescently visible under UV light. nih.govmedchemexpress.com | DNA, RNA |
| Fluorescence Microscopy | Cellular Imaging | Staining of nucleic acids allows for visualization of cellular structures like the nucleus. | DNA, RNA |
| Apoptosis Assays | Detection of Apoptotic Cells | Binding of thiazole orange to fragmented DNA in apoptotic cells leads to a fluorescent signal. | Fragmented DNA |
| Probe-based Assays | Specific Sequence Detection | Hybridization of a thiazole orange-labeled probe to a target nucleic acid sequence restricts the dye's rotation and enhances fluorescence. nih.govresearchgate.net | Specific DNA/RNA sequences |
| G-Quadruplex Sensing | Modified thiazole orange selectively binds to G-quadruplex structures, resulting in a "turn-on" fluorescence signal. acs.org | G-Quadruplex DNA |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Excited States (DFT, TDDFT)
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the electronic structure and excited-state properties of the thiazole (B1198619) orange cation and its derivatives. researchgate.netnih.govrsc.org These computational methods allow for the simulation of molecular geometries, electronic distributions, and spectral properties in both the ground and excited states. semanticscholar.org
Researchers have utilized DFT to optimize the ground-state geometries of the thiazole orange cation and its analogues. nih.gov Subsequent TDDFT calculations are then performed to compute the energies of the lowest excited states, which are crucial for understanding the absorption and emission characteristics of the dye. nih.govaip.org These calculations have shown that the primary electronic transition responsible for the longest wavelength absorption is the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. nih.govbeilstein-journals.org
Studies have systematically investigated the influence of various substituents on the chromophore's electronic properties. nih.gov For instance, the introduction of halogen atoms or other functional groups can modulate the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. nih.govbeilstein-journals.org Theoretical modeling has been successfully used to predict absorption maxima, with results often showing good agreement with experimental data, typically within an accuracy of 0.2 to 0.3 eV. semanticscholar.org
A key finding from these quantum chemical studies is the explanation for the cation's fluorogenic behavior. In solution, the molecule is flexible, and upon excitation, it can readily undergo non-radiative decay through torsional motion around the methine bridge connecting the benzothiazole (B30560) and quinoline (B57606) rings. nih.govnih.gov However, when the dye intercalates into DNA, this internal rotation is sterically hindered. researchgate.netnih.gov DFT and TDDFT calculations model this by comparing the properties of the flexible dye with a conformationally restricted molecule, demonstrating that the planar, intercalated form has a significantly higher probability of radiative decay (fluorescence). researchgate.netrsc.org
The table below summarizes representative data from DFT and TDDFT calculations on thiazole orange and its analogues, highlighting key electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated Absorption Max (nm) | Oscillator Strength (f) |
| Thiazole Orange (TO) | -5.99 | -2.72 | 3.27 | 452 | 0.777 |
| TO-7Cl | -6.03 | -2.80 | 3.23 | 460 | 0.647 |
| Compound 5a | -6.04 | -2.81 | 3.24 | 460 | 0.595 |
| Compound 5b | -6.08 | -2.90 | 3.18 | 470 | 0.327 |
| Compound 5c | -6.10 | -2.89 | 3.21 | 468 | 0.403 |
| Compound 5d | -6.11 | -2.98 | 3.14 | 481 | 0.218 |
| Data sourced from a study on halogen-containing thiazole orange analogues. beilstein-journals.org The specific structures for compounds 5a-d can be found in the source literature. |
Molecular Dynamics Simulations of Dye-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the this compound when it forms complexes with biomolecules, particularly DNA. acs.org These simulations model the atomic motions of the dye and its biological target over time, offering insights into binding stability, conformational changes, and the influence of the local environment.
MD simulations have been used to investigate the interaction of thiazole orange and its derivatives, such as the homodimer TOTO, with double-stranded DNA (dsDNA). researchgate.netaip.orgnih.gov These studies have shown that upon interacting with dsDNA, some derivatives can unfold from a stacked conformation to an elongated one, a process energetically linked to the enhancement of fluorescence. researchgate.net The simulations can track the trajectory of the dye as it approaches and binds to the DNA, revealing the preferred modes of interaction, such as intercalation between base pairs.
Furthermore, MD simulations can be used to rationalize sequence-specific binding preferences. For example, studies on TOTO binding to various DNA oligonucleotides have used these simulations to characterize the structure of the dye-DNA complex at specific binding sites, such as the CTAG sequence. nih.gov By analyzing the interactions and stability of the complex over the simulation time, researchers can understand why certain sequences are preferred binding targets.
Molecular Docking Studies of Binding Poses and Affinities
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule when it binds to a second molecule, typically a larger receptor like DNA. acs.orgpolyu.edu.hk This method is widely used to study the interactions of thiazole orange and its analogues with various DNA structures, including duplexes and G-quadruplexes. acs.orgpolyu.edu.hk
Docking studies have successfully modeled the intercalation of thiazole orange derivatives into the grooves and between the base pairs of DNA. polyu.edu.hkresearchgate.net These models reveal key intermolecular interactions, such as π-π stacking between the aromatic rings of the dye and the DNA bases, which are crucial for stable binding. acs.org For example, in studies of derivatives designed to target G-quadruplex DNA, docking simulations have shown how substituents on the thiazole orange scaffold can enhance interactions with the G-tetrads or grooves of the quadruplex structure. acs.org The introduction of a benzyl (B1604629) group at the meso position, for instance, was shown to enhance interactions with G-DNA while weakening those with duplex DNA, explaining the observed selectivity. acs.org
The binding energy, a score calculated by the docking software, provides an estimate of the binding affinity. This allows for the virtual screening of new derivatives and the rationalization of experimentally observed binding strengths. semanticscholar.org Docking results often show that compounds with better geometric and energetic fits to the binding site exhibit higher binding affinities and, in many cases, more significant fluorescence responses. acs.orgpolyu.edu.hk
The table below presents results from a molecular docking study of various thiazole derivatives with a target protein, illustrating the types of interactions and binding energies that can be determined. While not specific to DNA, it exemplifies the data obtained from such studies.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Compound 1 | -6.8 | Lys106 | Arene-cation, Arene-sigma |
| Compound 3 | Not specified | Arg96 | Arene-cation |
| Compound 14 | Not specified | Arg96, Ser95 | Arene-cation, Hydrogen bond |
| Compound 5a | -8.2 | Arg96 | Arene-cation |
| Data adapted from a study on thiazole conjugates targeting the Rho6 protein. semanticscholar.org This table serves as an example of the output from molecular docking studies. |
Modeling of Fluorogenic Mechanisms and Conformational Dynamics
The "light-switch" behavior of the this compound, where its fluorescence is quenched in solution but dramatically enhanced upon binding to nucleic acids, is a central theme in its computational modeling. rsc.orgnih.gov The primary mechanism responsible for this phenomenon is the restriction of intramolecular rotation (torsional motion) around the methine bridge that connects the two heterocyclic systems of the dye. researchgate.netnih.govnih.gov
In its free state in solution, the excited thiazole orange molecule can rapidly return to the ground state through a non-radiative decay pathway involving twisting around this central bond. nih.govnih.gov This efficient quenching process results in very low fluorescence quantum yield. nih.gov Computational models, including quantum chemical calculations and molecular dynamics simulations, have been used to study this conformational flexibility. researchgate.netaip.orgacs.org
When the this compound binds to DNA, typically through intercalation, the bulky DNA structure sterically hinders this rotational motion. researchgate.netaip.org The dye is locked into a more planar conformation, which closes the non-radiative decay channel. researchgate.net Consequently, the excited state is more likely to relax by emitting a photon, leading to a significant increase in fluorescence. nih.gov
Ultrafast spectroscopy studies, complemented by computational modeling, have investigated the dynamics of this process. nih.gov These studies have characterized the timescales of the torsional motion and solvent relaxation in the free dye. nih.gov Molecular dynamics simulations further contribute by illustrating how the dye's conformation is constrained within the DNA binding pocket, providing a dynamic picture of the fluorogenic mechanism. researchgate.netaip.orgnih.gov Modeling has also explored the role of dye aggregation (dimer and higher-order aggregate formation) in solution, which can also influence the photophysical properties and provide an additional non-radiative decay pathway that is attenuated upon DNA binding. aip.orgnih.gov
Future Directions in Thiazole Orange Cation Research
Development of Next-Generation Probes with Enhanced Specificity and Photophysical Properties
A primary thrust in current research is the rational design and synthesis of novel thiazole (B1198619) orange derivatives with superior performance characteristics compared to the parent dye. mdpi.comthieme-connect.com The goal is to create probes that are not only brighter and more photostable but also highly selective for specific nucleic acid sequences or structures. acs.orgacs.org
Researchers are achieving enhanced specificity through several innovative strategies. A significant area of focus is the development of probes that can selectively recognize non-canonical DNA structures like G-quadruplexes (G4), which are implicated in gene regulation. acs.orgacs.org Modifications include introducing styryl groups, adding benzyl (B1604629) substituents to the dye's methine bridge, or conjugating the TO scaffold with other G4-binding molecules like bisquinolinium or carbazole. acs.orgacs.orgresearchgate.netscispace.com For example, the meso-substituted derivative, meso-Bn-2TO, has demonstrated a clear preference for G-DNA over standard double-stranded or single-stranded DNA. acs.org
Another major advancement is the creation of sequence-specific probes. "Forced Intercalation Probes" (FIT Probes), where a TO derivative is incorporated directly into a Peptide Nucleic Acid (PNA) or DNA backbone as a fluorescent base surrogate, exemplify this approach. researchgate.netthieme-connect.com These probes show a remarkable ability to detect single-nucleotide polymorphisms (SNPs) because the fluorescence of the embedded TO molecule is highly sensitive to the local duplex environment, being attenuated by a mismatch.
Efforts to improve photophysical properties are equally important. Scientists are creating derivatives with higher fluorescence quantum yields and larger extinction coefficients, resulting in significantly brighter signals. thieme-connect.comresearchgate.net A TO derivative featuring a tricyclic benzothiazole (B30560), for instance, has been shown to increase fluorescence by up to 18.6-fold upon hybridization, with a quantum yield reaching 0.53. thieme-connect.com Furthermore, coupling TO to auxiliary dyes via Förster Resonance Energy Transfer (FRET) has been explored as a method to further boost emission intensity. researchgate.net These developments are critical for increasing sensitivity and enabling detection of low-abundance targets.
| Probe Type/Name | Modification Strategy | Target | Key Advantage | Reference |
|---|---|---|---|---|
| Styryl-TO Derivatives | Introduction of different styryl groups to the TO core. | G-Quadruplex DNA | Improved selectivity for G-quadruplex structures. | acs.org |
| meso-Bn-2TO | Benzyl substituent on the methine chain. | G-Quadruplex DNA | High selectivity for G-DNA with low background fluorescence. | acs.org |
| PDC-M-TO 2 | Conjugation of TO with a bisquinolinium (PDC) G4-ligand. | G-Quadruplex DNA | Marked preference for quadruplex DNA over duplex DNA. | scispace.com |
| FIT-Probes (Forced Intercalation) | TO serves as a surrogate nucleobase within a PNA or DNA strand. | Specific DNA/RNA sequences | Enables SNP detection under non-stringent conditions. | thieme-connect.com |
| Tricyclic Benzothiazole TO | Expansion of the benzothiazole ring system. | DNA/RNA targets | Significantly increased fluorescence turn-on and brightness. | thieme-connect.comresearchgate.net |
Advanced Applications in Systems Biology and Biophysical Studies
The utility of thiazole orange and its derivatives extends beyond simple detection to the investigation of complex biological systems and fundamental biophysical processes. The cell-permeant nature of many TO probes makes them ideal for live-cell imaging, allowing researchers to study the spatiotemporal dynamics of nucleic acids in their native environment. nih.govrsc.orgbiotium.com This includes tracking RNA localization, maturation, and transport, as well as mapping the locations of specific structures like G-quadruplexes to better understand their biological functions in real-time. nih.govresearchgate.net
In the realm of biophysics, TO probes are instrumental in studying the intricacies of protein-nucleic acid interactions. nih.govresearchgate.net By covalently attaching a TO derivative to a DNA-binding protein, scientists can monitor the binding event; the probe's fluorescence is restricted and thus enhanced only when the protein associates with its target DNA sequence. nih.govlumiprobe.com This provides a powerful tool for dissecting the mechanisms of gene regulation and DNA replication and repair.
Moreover, TO continues to be a subject of fundamental photophysical studies. Research into its aggregation behavior, such as the formation of H-dimers and J-aggregates on surfaces like lipid vesicles, provides deeper insight into the factors that control its fluorescence. acs.orgacs.org Understanding the precise mechanism of its fluorescence turn-on—the restriction of torsional motion around its methine bridge upon binding—is crucial for the continued design of even more effective probes. researchgate.netresearchgate.net These biophysical investigations provide the foundational knowledge needed to fully exploit and engineer the properties of the thiazole orange cation for future biological applications.
Q & A
Q. What experimental protocols are recommended for nucleic acid staining using thiazole orange (TO) in fluorescence microscopy?
Thiazole orange is widely used for nucleic acid staining due to its RNA/DNA-binding specificity and bright fluorescence upon intercalation. For fluorescence microscopy:
- Sample Preparation : Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
- Staining : Dilute TO to 1–10 µM in PBS and incubate for 15–30 minutes at room temperature.
- Imaging : Use excitation/emission wavelengths of 512/533 nm. Include RNase-treated controls to distinguish RNA vs. DNA signals .
- Limitations : TO may exhibit nonspecific binding in lipid-rich cellular regions; counterstaining with Hoechst 33342 (for DNA) improves specificity .
Q. How does thiazole orange enable reticulocyte analysis in flow cytometry?
TO binds residual RNA in reticulocytes, enabling differentiation from mature erythrocytes. Key steps:
- Staining : Add 0.1–1 µM TO to whole blood and incubate for 10–20 minutes.
- Flow Setup : Use a 488 nm laser for excitation and detect emission at 533 nm.
- Gating : Define reticulocytes based on high fluorescence intensity (RNA-rich) vs. mature erythrocytes (low fluorescence).
- Validation : Compare with manual counts using supravital stains like new methylene blue .
Q. What are the optimal conditions for TO-based fluorometric assays in cell viability studies?
TO’s fluorescence enhancement upon binding nucleic acids makes it suitable for viability assays:
- Live/Dead Discrimination : Use TO (1–5 µM) with propidium iodide (PI) in a dual-staining protocol. TO labels RNA in live cells, while PI enters dead cells with compromised membranes.
- Kinetic Analysis : Monitor fluorescence over time (e.g., 0–60 minutes) to assess dye uptake dynamics.
- Controls : Include unstained cells and cells treated with metabolic inhibitors (e.g., CCCP) to validate specificity .
Advanced Research Questions
Q. How can spectral overlap be resolved when using TO in multiplex fluorescence assays?
TO’s emission (533 nm) may overlap with other dyes (e.g., FITC). Solutions include:
- Spectral Unmixing : Use a spectral flow cytometer or confocal microscope with linear unmixing algorithms.
- Alternative Dyes : Pair TO with far-red probes (e.g., Cy5) to minimize overlap.
- Time-Gated Imaging : Leverage TO’s nanosecond fluorescence lifetime (e.g., 58.8 ns for DNA-bound TO) to separate signals via time-resolved microscopy .
Q. What strategies mitigate fluorescence quenching of TO in complex biological matrices?
Quenching in high-protein or lipid-rich environments can reduce sensitivity:
- Buffer Optimization : Include 20% sucrose or 0.1% BSA in staining buffers to stabilize TO fluorescence.
- Titration : Determine the optimal TO concentration (e.g., 0.3–0.4 µM for DNA quadruplex studies) to balance signal-to-noise ratios.
- Competitive Binding Assays : Use unlabeled nucleic acid competitors to displace nonspecifically bound TO .
Q. How do sequence-specific binding properties of TO influence hybridization-sensitive probe design?
TO’s fluorescence enhancement depends on nucleic acid secondary structure:
- Probe Design : Synthesize oligonucleotides with TO conjugated at internal positions (e.g., via NHS ester linkages) to maximize hybridization-induced fluorescence.
- Thermal Denaturation : Perform melting curve analysis (e.g., 5–39°C) to correlate TO fluorescence with duplex stability.
- Applications : Detect single-nucleotide polymorphisms (SNPs) by monitoring TO emission shifts in mismatched duplexes .
Q. What methodological approaches validate TO’s role in competitive binding assays for toxin detection?
TO competes with toxins (e.g., saxitoxin) for nucleic acid binding sites:
- Bio-Layer Interferometry (BLI) : Immobilize DNA/RNA probes on sensors and measure TO displacement by toxins in real-time.
- Data Interpretation : Calculate binding constants (Kd) using Scatchard plots. For example, TO’s Kd of 5 µM for a 45e-1 aptamer indicates high-affinity competition .
- Controls : Include self-competition (e.g., excess unlabeled TO) to rule out nonspecific interactions.
Q. How can TO be integrated into metal-organic frameworks (MOFs) for live-cell RNA imaging?
TO-functionalized MOFs enhance sensitivity and targeting:
- Synthesis : Conjugate TO to MOF surfaces via NHS ester chemistry.
- Cellular Uptake : Use MOFs with <100 nm particle size for efficient endocytosis.
- Ratiometric Imaging : Co-load TO with a reference dye (e.g., sulfo-Cyanine3) to normalize for MOF concentration variations in cells .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in TO fluorescence lifetimes across studies?
Reported lifetimes vary (e.g., 31–58.8 ns) due to experimental conditions:
- Buffer Composition : Confirm ionic strength (e.g., 200 mM KCl) and pH (7.0), which stabilize TO-DNA complexes.
- Temperature Control : Perform lifetime measurements at fixed temperatures (e.g., 21°C) to avoid thermal denaturation effects.
- Instrument Calibration : Use phase-modulation fluorometry with Vinci Beta 1.7 software for consistent lifetime calculations .
Q. Why does TO exhibit variable staining efficiency in Gram-positive vs. Gram-negative bacteria?
Differences arise from cell wall permeability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
